Cas no 75092-27-2 (methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate)

Methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative with significant utility in synthetic organic chemistry. Its diiodo-substituted structure enhances reactivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic frameworks. The ester group at the 5-position offers versatility for further functionalization, while the N-methyl substitution improves stability and handling. This compound is particularly useful in medicinal chemistry and materials science, where iodinated pyrazoles serve as precursors for bioactive molecules or advanced functional materials. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a reliable building block for researchers.
methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate structure
75092-27-2 structure
Product Name:methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate
CAS No:75092-27-2
MF:C6H6I2N2O2
MW:391.932985782623
CID:6030420
PubChem ID:4624153
Update Time:2025-06-10

methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate
    • methyl 4,5-diiodo-2-methylpyrazole-3-carboxylate
    • AKOS024367876
    • 75092-27-2
    • CS-0260136
    • EN300-7460638
    • AI-034/31406043
    • DTXSID401217454
    • Inchi: 1S/C6H6I2N2O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3
    • InChI Key: NLQJJOOLZYJNHM-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)N(C)N=C(I)C=1I

Computed Properties

  • Exact Mass: 391.85187g/mol
  • Monoisotopic Mass: 391.85187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 44.1Ų

methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate Pricemore >>

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Additional information on methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate

Recent Advances in the Study of Methyl 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylate (CAS: 75092-27-2)

Methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate (CAS: 75092-27-2) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. Recent studies have explored its role as a versatile intermediate in the synthesis of biologically active compounds, particularly in the development of novel antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.

One of the key areas of research involving methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate is its use as a building block in the synthesis of heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in the preparation of pyrazole-based inhibitors targeting bacterial enzymes. The researchers utilized the compound's diiodo-substituted pyrazole core to introduce additional functional groups, resulting in derivatives with enhanced antibacterial activity against multidrug-resistant strains. The study reported a significant reduction in bacterial growth for several Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecium.

In addition to its antimicrobial potential, methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate has been investigated for its anticancer properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its role in the synthesis of small-molecule inhibitors targeting protein kinases involved in cancer cell proliferation. The compound's ability to undergo selective modifications at the iodine positions allowed for the development of derivatives with high affinity for specific kinase domains. Preliminary in vitro assays showed promising results, with several derivatives exhibiting potent cytotoxic effects against breast and lung cancer cell lines.

The synthetic versatility of methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate has also been highlighted in recent advancements in click chemistry. Researchers have utilized its reactive iodine atoms for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the rapid assembly of diverse pyrazole-based scaffolds. This approach has been particularly valuable in the discovery of new lead compounds for drug development, as reported in a 2023 article in ACS Chemical Biology.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate. Recent studies have emphasized the need for further structural modifications to improve solubility and bioavailability while maintaining biological activity. Computational modeling and structure-activity relationship (SAR) studies are currently underway to address these limitations, as highlighted in a 2024 review published in Current Topics in Medicinal Chemistry.

In conclusion, methyl 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylate (CAS: 75092-27-2) continues to be a valuable tool in medicinal chemistry, with recent research underscoring its potential in antimicrobial and anticancer drug discovery. Future studies are expected to focus on refining its derivatives for clinical applications, leveraging advances in synthetic chemistry and computational drug design.

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